ERD-308
Overview
Description
ERD-308 is a highly potent PROTAC (Proteolysis Targeting Chimera) degrader of the estrogen receptor (ER) and is being studied for its potential to treat ER-positive breast cancer . It has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines .
Synthesis Analysis
The synthesis of ERD-308 involves the design and structure-activity relationship (SAR) studies of small-molecule ERα degraders based on the PROTAC concept . The campaign began with the replacement of the piperazine ring with a tertiary amine to gain a solvent-exposed region for linker attachment .
Molecular Structure Analysis
The chemical formula of ERD-308 is C55H65N5O9S2 . It is a hybrid molecule that links together an ERα antagonist (a derivative of raloxifene) and a VHL ligand that engages the VHL E3 ligase to direct ERα receptors for ubiquitination and proteasomal degradation .
Chemical Reactions Analysis
ERD-308 has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines . It achieves DC50 (concentration causing 50% of protein degradation) values of 0.17 nM and 0.43 nM in MCF-7 and T47D ER+ cells, respectively .
Physical And Chemical Properties Analysis
ERD-308 has a molecular weight of 1004.26 . It appears as a solid and its color ranges from white to yellow .
Scientific Research Applications
- Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor : ERD-308 has been identified as a highly potent PROTAC ER degrader. It demonstrates significant efficacy in degrading ER in ER+ breast cancer cell lines, achieving DC50 values of 0.17 and 0.43 nM in MCF-7 and T47D cell lines, respectively. ERD-308 induces more than 95% degradation of ER at low concentrations and is more effective than fulvestrant, the only approved selective ER degrader (SERD) (Hu et al., 2019).
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUPNKLZNSUMC-YUQWMIPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H65N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138454799 |
Citations
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